molecular formula C11H10ClNO4S B14497000 But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate CAS No. 63924-48-1

But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14497000
CAS No.: 63924-48-1
M. Wt: 287.72 g/mol
InChI Key: KIEZUOUGZAHUGC-UHFFFAOYSA-N
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Description

But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a but-2-yn-1-yl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate functional group. This compound has a molecular mass of 287.7208 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamates, including But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate, can be achieved through various methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production methods for carbamates often involve the use of metal-free synthesis techniques. For example, aryl isocyanates can be synthesized from arylamines and CO2 in the presence of DBU, which can then be trapped by various amines and alcohols to make carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of carbamates include carbonylimidazolide, DBU, and various nucleophiles . Reaction conditions often involve mild temperatures and the absence of an inert atmosphere.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate include other carbamates and benzene derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the but-2-yn-1-yl group and the 4-chlorobenzene-1-sulfonyl group makes it distinct from other carbamates and benzene derivatives .

Properties

CAS No.

63924-48-1

Molecular Formula

C11H10ClNO4S

Molecular Weight

287.72 g/mol

IUPAC Name

but-2-ynyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H10ClNO4S/c1-2-3-8-17-11(14)13-18(15,16)10-6-4-9(12)5-7-10/h4-7H,8H2,1H3,(H,13,14)

InChI Key

KIEZUOUGZAHUGC-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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